(R)-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine atom and three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,3,6-trifluoroaniline and ®-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and fluorination, to form the desired intermediate.
Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring.
Scientific Research Applications
®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine: Unique due to its specific substitution pattern on the phenyl ring.
Other Pyrrolidines: Compounds with different substituents on the phenyl ring or different stereochemistry.
Uniqueness
The uniqueness of ®-2-(4-Bromo-2,3,6-trifluorophenyl)pyrrolidine lies in its specific combination of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other pyrrolidines.
Properties
CAS No. |
1241682-50-7 |
---|---|
Molecular Formula |
C10H9BrF3N |
Molecular Weight |
280.08 g/mol |
IUPAC Name |
(2R)-2-(4-bromo-2,3,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9BrF3N/c11-5-4-6(12)8(10(14)9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m1/s1 |
InChI Key |
HANJHCOIIPHVDO-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C=C2F)Br)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.